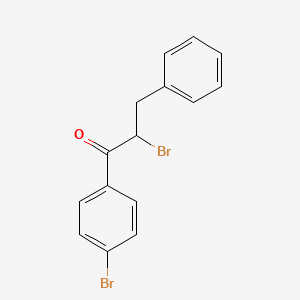
2,2'-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is a chemical compound known for its unique structure and properties It belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms within their molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) typically involves the reaction of selenium-containing precursors with sulfur-containing compounds under controlled conditions. One common method involves the reaction of selenium dioxide with dimethyl disulfide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The selenium and sulfur atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce selenides. Substitution reactions can result in various organoselenium derivatives.
Scientific Research Applications
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoselenium compounds.
Mechanism of Action
The mechanism of action of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as an antioxidant. This property is particularly important in biological systems, where it can help protect cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in redox regulation and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Selenium dioxide: A simple selenium compound used in various chemical reactions.
Uniqueness
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual selenium and sulfur composition provides distinct redox properties, making it valuable in both research and industrial applications.
Properties
CAS No. |
60411-22-5 |
|---|---|
Molecular Formula |
C2H6O4S4Se |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
methylsulfonylsulfanylselanylsulfanylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S4Se/c1-9(3,4)7-11-8-10(2,5)6/h1-2H3 |
InChI Key |
JTBNTOOWWJWCHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)S[Se]SS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)






![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)





